An In-depth Technical Guide to 7-Hydroxy Propranolol: Physicochemical Properties, Metabolism, and Analytical Considerations
An In-depth Technical Guide to 7-Hydroxy Propranolol: Physicochemical Properties, Metabolism, and Analytical Considerations
This guide provides a comprehensive technical overview of 7-Hydroxy Propranolol, a significant metabolite of the widely used beta-blocker, propranolol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of 7-Hydroxy Propranolol, its metabolic fate, and the analytical methodologies crucial for its study. Where experimental data is not publicly available, this guide offers scientifically grounded estimations and discusses the underlying principles for these predictions, highlighting areas for future research.
Introduction: The Significance of a Metabolite
Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the body, leading to a variety of metabolites. While 4-hydroxypropranolol is the most studied active metabolite, understanding the complete metabolic profile, including other isomers like 7-Hydroxy Propranolol, is critical for a thorough comprehension of propranolol's overall pharmacological and toxicological effects. This guide focuses specifically on the 7-hydroxy isomer, providing a centralized resource of its known properties and a roadmap for its further investigation.
Chemical and Physical Properties
A fundamental understanding of a molecule's physicochemical properties is paramount for any research and development endeavor. These properties govern its solubility, absorption, distribution, and interaction with biological systems.
Chemical Structure and Identification
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Chemical Name: 1-(7-hydroxynaphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol
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Molecular Formula: C₁₆H₂₁NO₃
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Molecular Weight: 275.34 g/mol
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CAS Number: 76275-67-7 (for the hydrochloride salt)
Physicochemical Data
| Property | Propranolol | 7-Hydroxy Propranolol (Estimated/Inferred) | Data Source/Justification |
| Melting Point (°C) | 96[1] | Not available. Expected to be higher than propranolol due to the additional hydroxyl group, which can participate in hydrogen bonding. | Inference based on chemical structure. |
| Solubility | 61.7 mg/L in water at 25°C[1] | Expected to have slightly higher aqueous solubility than propranolol due to the polar hydroxyl group. Soluble in organic solvents like methanol and DMSO. | Inference based on chemical structure and general solubility principles. |
| pKa | 9.45 - 9.53 (amine)[1] | Amine pKa: ~9.5 (similar to propranolol). Phenolic pKa: ~9.8-10.2. | The basicity of the secondary amine is unlikely to be significantly affected by the hydroxyl group on the distant naphthalene ring. The phenolic pKa is estimated based on the pKa of 2-naphthol. Online prediction tools can provide more specific estimations[2][3][4]. |
| logP | 3.48[1] | ~2.8 - 3.2 | The addition of a hydroxyl group generally decreases the logP value by increasing hydrophilicity. The exact value can be calculated using various online tools based on molecular fragments or properties[5][6][7][8]. |
Spectroscopic and Analytical Characterization
Accurate identification and quantification of 7-Hydroxy Propranolol in biological matrices and research settings rely on a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful tool for the structural confirmation of 7-Hydroxy Propranolol.
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Expected Exact Mass [M+H]⁺: 276.1594 m/z
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Key Fragmentation Patterns: The fragmentation of 7-Hydroxy Propranolol in tandem MS (MS/MS) is expected to be similar to other hydroxylated propranolol metabolites. Key losses would include the neutral loss of the isopropylamino side chain and water. The fragmentation of the naphthalene ring system would also provide characteristic ions. High-resolution MS/MS analysis of derivatized 7-hydroxypropranolol glucuronides has been reported, providing detailed fragmentation information[9].
Ultraviolet-Visible (UV-Vis) Spectroscopy
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Expected λmax: Naphthalene derivatives typically exhibit two main absorption bands. For 7-Hydroxy Propranolol, one would expect absorption maxima in the regions of ~220-240 nm and ~280-330 nm . The exact positions and intensities of these bands will be influenced by the solvent and the substitution pattern on the naphthalene ring[1][10][11][12].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 7-Hydroxy Propranolol are not published. However, the expected chemical shifts can be predicted based on the analysis of propranolol and substituted naphthalenes.
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¹H NMR:
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Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns being characteristic of the 1,7-disubstitution pattern.
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Aliphatic Protons: The protons of the propanolamine side chain will resonate in the upfield region (δ 1.0-4.5 ppm). The isopropyl methyl groups will appear as a doublet, and the methine and methylene protons will show complex splitting patterns due to coupling with each other and the adjacent nitrogen and oxygen atoms.
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¹³C NMR:
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Aromatic Carbons: The ten carbons of the naphthalene ring will have distinct chemical shifts in the aromatic region (δ 110-160 ppm), with the carbons bearing the hydroxyl and ether linkages being the most deshielded.
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Aliphatic Carbons: The carbons of the side chain will appear in the upfield region (δ 20-75 ppm).
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Metabolism and Pharmacokinetics
7-Hydroxy Propranolol is a product of the phase I metabolism of propranolol, which is then further metabolized in phase II.
Metabolic Pathway
Propranolol is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver. Ring hydroxylation is a major metabolic pathway, leading to the formation of 4-, 5-, and 7-hydroxypropranolol. CYP2D6 is the primary enzyme responsible for the formation of 4-hydroxypropranolol, while other CYP isoforms are likely involved in the formation of the 5- and 7-hydroxy metabolites[13].
Following its formation, 7-Hydroxy Propranolol undergoes phase II metabolism, primarily through glucuronidation. Several UDP-glucuronosyltransferase (UGT) enzymes have been shown to be involved in the glucuronidation of 7-Hydroxy Propranolol, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2[9].
Caption: Metabolic pathway of propranolol to 7-Hydroxy Propranolol and its subsequent glucuronidation.
Pharmacokinetics
Specific pharmacokinetic parameters for 7-Hydroxy Propranolol, such as its elimination half-life and volume of distribution, have not been reported. As a metabolite, its pharmacokinetic profile is intrinsically linked to that of the parent drug, propranolol. Propranolol itself has a half-life of 3-6 hours[14]. The half-life of its metabolites is generally expected to be in a similar range or shorter, as they are typically more polar and more readily eliminated.
Analytical Methodology: A Validated Approach
The quantification of 7-Hydroxy Propranolol in biological matrices is essential for pharmacokinetic and metabolism studies. A 2D-LC/MS/MS method has been developed for the simultaneous analysis of propranolol and its hydroxy metabolites in human urine[15].
Sample Preparation
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Sample Collection: Collect urine samples and store them at -20°C until analysis.
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Dilution: Dilute 200 µL of urine with 800 µL of methanol.
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Centrifugation: Centrifuge the diluted sample at high speed (e.g., 6,484 x g) for 10 minutes to precipitate proteins.
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Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
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Instrumentation: A two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.
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First Dimension (Achiral Separation):
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Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm, 2.7 µm.
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Mobile Phase A: 10 mM ammonium formate in water, pH 3.
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Mobile Phase B: Methanol.
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Gradient: A suitable gradient to separate the parent drug from its metabolites.
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Second Dimension (Chiral Separation):
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Column: A chiral stationary phase column to separate the (R)- and (S)-enantiomers of 7-Hydroxy Propranolol.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions: Monitor specific precursor-to-product ion transitions for the quantification of 7-Hydroxy Propranolol. For hydroxylated propranolol metabolites, a common transition is m/z 276.2 → 116.1[15].
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Sources
- 1. researchgate.net [researchgate.net]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. chemaxon.com [chemaxon.com]
- 4. acdlabs.com [acdlabs.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. photochemcad.com [photochemcad.com]
- 13. ClinPGx [clinpgx.org]
- 14. scielo.br [scielo.br]
- 15. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
